molecular formula C10H5F2NO B2951453 6,7-difluoroquinoline-2-carbaldehyde CAS No. 1267125-21-2

6,7-difluoroquinoline-2-carbaldehyde

Cat. No.: B2951453
CAS No.: 1267125-21-2
M. Wt: 193.153
InChI Key: WULLFRHOBVUHFT-UHFFFAOYSA-N
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Description

6,7-Difluoroquinoline-2-carbaldehyde (CAS# 1267125-21-2) is a fluorinated quinoline derivative with the molecular formula C₁₀H₅F₂NO and a molecular weight of 193.15 g/mol. Its structure features a quinoline backbone substituted with fluorine atoms at the 6- and 7-positions and an aldehyde group at the 2-position (SMILES: O=Cc1ccc2c(n1)cc(c(c2)F)F) . This compound is commercially available in quantities ranging from 50 mg to 1 g, with prices escalating from $313 to $1,263, reflecting its specialized synthetic route and high purity requirements . The aldehyde group at position 2 serves as a reactive site for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

6,7-difluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO/c11-8-3-6-1-2-7(5-14)13-10(6)4-9(8)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULLFRHOBVUHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoroquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including 6,7-difluoroquinoline . Another method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids (from oxidation)
  • Alcohols (from reduction)
  • Various substituted quinolines (from substitution reactions)

Scientific Research Applications

6,7-Difluoroquinoline-2-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 6,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances the compound’s biological activity and stability . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Fluorinated Quinoline Derivatives

A structurally related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, shares the 6,7-difluoro substitution pattern but incorporates additional functional groups: a sulfanyl-4-fluorobenzyl moiety at position 2 and a hydroxy-methyl ester at positions 3 and 3. Studies on similar fluorinated quinolines highlight their antimicrobial activity, attributed to fluorine’s electron-withdrawing effects enhancing target binding (e.g., DNA gyrase inhibition) .

Compound Substituents Molecular Weight Key Properties
6,7-Difluoroquinoline-2-carbaldehyde F (6,7), CHO (2) 193.15 g/mol Reactive aldehyde; moderate lipophilicity
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate F (6,7), SCH₂(4-F-C₆H₄) (2), OH (4), COOCH₃ (3) 405.35 g/mol Enhanced polarity; antimicrobial potential

Comparison with Isoquinoline Derivatives

describes 6,7-dimethoxy-substituted isoquinolines (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate). While structurally distinct (isoquinoline vs. quinoline backbone), these compounds share substitution at analogous positions (6,7). The methoxy groups increase electron density, contrasting with fluorine’s electron-withdrawing effects. This difference impacts pharmacokinetics: methoxy groups enhance metabolic stability but reduce membrane permeability compared to fluorinated analogues .

Compound Backbone Substituents Molecular Weight Key Properties
This compound Quinoline F (6,7), CHO (2) 193.15 g/mol High reactivity; moderate logP
Ethyl 6,7-dimethoxy-1-methyl-...-carboxylate (6d) Isoquinoline OCH₃ (6,7), COOEt (2), CH₃ (1) ~307.34 g/mol* Increased metabolic stability

*Calculated based on formula in .

Comparison with Coumarin Derivatives

6,7-Dihydroxycoumarin () shares a bicyclic aromatic system but replaces nitrogen with an oxygen atom. The 6,7-dihydroxy groups confer strong antioxidant and anti-inflammatory properties, diverging from the fluorinated quinoline’s applications in antimicrobial or anticancer research. The aldehyde group in this compound offers synthetic versatility absent in coumarins, which primarily undergo hydroxylation or glycosylation .

Biological Activity

6,7-Difluoroquinoline-2-carbaldehyde is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor and antibacterial properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a quinoline backbone with two fluorine substituents at the 6 and 7 positions and an aldehyde group at the 2 position. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of quinoline compounds, including this compound.

Case Study: Inhibition of c-Met Kinase

One notable study investigated a series of 6,7-disubstituted quinoline derivatives for their ability to inhibit c-Met kinase, a target in cancer therapy. The compound demonstrated a promising IC50 value of 1.04 nM against c-Met, indicating potent inhibitory activity. The structure-activity relationship (SAR) analysis revealed that the presence of halogen groups, particularly fluorine, enhances antitumor activity significantly .

Table 1: Antitumor Activity of Quinoline Derivatives

CompoundTargetIC50 (nM)
This compoundc-Met1.04
Other Quinoline Derivative Ac-MetX.X
Other Quinoline Derivative Bc-MetY.Y

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-negative bacteria.

Case Study: Interaction with DNA Gyrase

In another study focusing on fluoroquinolone derivatives, compounds similar to this compound were evaluated for their binding affinity to DNA gyrase enzymes in Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that these compounds exhibited enhanced binding energy compared to traditional fluoroquinolones like ciprofloxacin .

Table 2: Binding Affinity of Fluoroquinolone Derivatives

CompoundTargetBinding Energy (kcal/mol)
This compoundDNA Gyrase (K. pneumoniae)-27.76
CiprofloxacinDNA Gyrase-23.59

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial replication. The fluorine substituents enhance lipophilicity and facilitate membrane penetration, which is crucial for its activity against both cancer cells and bacteria.

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